N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from adamantane. The adamantane core is functionalized through a series of reactions, including nitration, alkylation, and cyclization. The key steps include:
Nitration: Adamantane is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Alkylation: The nitrated adamantane is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: The alkylated product undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Amidation: Finally, the carboxamide group is introduced through a reaction with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Hydroxyl derivatives: Formed through oxidation reactions.
Halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying steric effects in chemical reactions.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to the bioactivity of adamantane derivatives.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the nitro and pyrazole groups can form hydrogen bonds and other interactions with active sites. This compound may inhibit enzymes or disrupt cellular processes by binding to key proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole ring and the nitro group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other adamantane derivatives.
Properties
Molecular Formula |
C15H20N4O3 |
---|---|
Molecular Weight |
304.34g/mol |
IUPAC Name |
N-(2-adamantyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-7-12(19(21)22)14(17-18)15(20)16-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,16,20) |
InChI Key |
TXNPOZWHTDYJQS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
Origin of Product |
United States |
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